Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride
Description
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride (CAS: CID 43148192) is a hydrochloride salt of a branched-chain amino ester derivative. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.12593 Da (monoisotopic) . Structurally, it features a 4-methylphenyl (p-tolyl) group attached via a methylene bridge to the second carbon of a propanoate ester backbone, with an amino group at the third position. The compound’s SMILES notation is CC1=CC=C(C=C1)CC(CN)C(=O)OC, highlighting its aromatic and aliphatic hybrid structure .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry research. Its hydrochloride form enhances solubility and stability, making it suitable for reactions requiring protonated amines .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZCEFPWPHOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-97-6 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-4-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Method 1: Nucleophilic Substitution and Reductive Amination
Step 1: Synthesis of the Ester Backbone
- Starting Material: 2-[(4-methylphenyl)methyl]propanoic acid or its derivatives.
- Reaction: Esterification using methanol and a strong acid catalyst (e.g., sulfuric acid) to produce methyl ester.
R-COOH + CH3OH → R-COOCH3 + H2O
Step 2: Introduction of Amino Group
- Reaction: Nucleophilic substitution at the appropriate position with ammonia or an amine source, often facilitated by a suitable leaving group (e.g., halide or activated ester).
Step 3: Reductive Amination
- Reaction: The amino precursor undergoes reductive amination with formaldehyde or similar reagents to introduce the amino group selectively at the desired position.
Method 2: Multi-step Synthesis via Intermediates
This approach involves preparing an intermediate such as a protected amino acid derivative, followed by deprotection and salt formation.
- Example: Starting from methyl 2-[(4-methylphenyl)methyl]propanoate, undergoes amino substitution using reagents like ammonia or primary amines in the presence of catalysts or activating groups.
Method 3: Direct Amination Using Aminoalkylation
- Reaction: Alkylation of the methyl ester with an aminoalkyl reagent, such as aminoalkyl halides, under basic conditions, followed by acidification to form the hydrochloride salt.
Conversion to Hydrochloride Salt
The free base amino compound is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added to precipitate the hydrochloride salt.
R-NH2 + HCl → R-NH3+Cl−
The salt is then isolated by filtration, washed, and dried.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Reagents | Solvent | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | 2-[(4-methylphenyl)methyl]propanoic acid | Esterification, nucleophilic substitution, reductive amination | Methanol, sulfuric acid, ammonia, formaldehyde | Methanol | Variable | Widely used; scalable |
| 2 | Methyl 2-[(4-methylphenyl)methyl]propanoate | Amino substitution, deprotection | Ammonia, catalysts | Ethanol | Moderate | Suitable for intermediates |
| 3 | Methyl ester derivative | Aminoalkylation, acidification | Aminoalkyl halides, HCl | Ethanol or methanol | Good | Direct salt formation |
Research Findings and Notes
- Diverse synthetic routes have been reported, emphasizing flexibility depending on the available starting materials and desired purity.
- Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
- Safety considerations include handling of ammonia, formaldehyde, and HCl gases, which require appropriate ventilation and protective equipment.
- Optimization studies suggest that using catalytic hydrogenation or microwave-assisted synthesis can improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols. Substitution reactions can result in various amide derivatives.
Scientific Research Applications
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS: 1001180-63-7)
- Molecular Formula: C₁₀H₁₃Cl₂NO₂
- Molecular Weight : 250.12 Da
- Key Difference : Substitution of the 4-methylphenyl group with a 4-chlorophenyl moiety.
- The higher molecular weight (250.12 vs. 207.12 Da) also suggests differences in solubility and crystallinity .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8)
- Molecular Formula: C₁₀H₁₃ClFNO₂
- Molecular Weight : 233.67 Da
- Key Difference: Replacement of the 4-methyl group with 4-fluoro and positional shift of the amino group (C2 vs. C3).
- Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability, a common feature in CNS-targeting drugs. The amino group’s relocation may sterically hinder interactions with chiral catalysts or enzymes .
Heterocyclic and Aliphatic Substituents
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
- Molecular Formula: Not explicitly stated, but inferred to include a pyrazole ring.
- Key Difference : A 1-methylpyrazol-4-ylmethyl group replaces the 4-methylphenyl moiety.
- The dihydrochloride form (vs. mono-HCl) further increases ionic character and aqueous solubility .
Methyl 3-amino-2-(cyclopentylmethyl)propanoate hydrochloride
- Key Difference : Substitution with a cyclopentylmethyl group.
- This structural variation is relevant for prodrug design targeting lipid-rich tissues .
Purity and Availability
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (Da) | Key Substituent |
|---|---|---|---|---|
| Target Compound | CID 43148192 | C₁₂H₁₇NO₂ | 207.12593 | 4-Methylphenyl |
| 4-Chlorophenyl analog | 1001180-63-7 | C₁₀H₁₃Cl₂NO₂ | 250.12 | 4-Chlorophenyl |
| 4-Fluorophenyl analog | 64282-12-8 | C₁₀H₁₃ClFNO₂ | 233.67 | 4-Fluorophenyl |
| Pyrazolylmethyl analog | 1305712-50-8 | Not provided | — | 1-Methylpyrazol-4-ylmethyl |
Table 2: Physicochemical Properties
| Compound Name | Solubility (Predicted) | logP (Estimated) | Salt Form |
|---|---|---|---|
| Target Compound | Moderate (HCl enhances) | ~1.8 | Mono-HCl |
| 4-Chlorophenyl analog | Low (Cl increases lipophilicity) | ~2.5 | Mono-HCl |
| 4-Fluorophenyl analog | Moderate (F balances polarity) | ~1.9 | Mono-HCl |
| Pyrazolylmethyl analog | High (dihydrochloride) | ~0.5 | Di-HCl |
Research Implications
- Drug Design : Fluorinated and chlorinated analogs may target different enzymes (e.g., proteases vs. kinases) due to electronic effects .
- Material Science : Bulky substituents (e.g., cyclopentyl) could stabilize metal-organic frameworks (MOFs) in catalysis .
- Synthetic Challenges : Electron-deficient aromatic rings (e.g., 4-chlorophenyl) may require harsher conditions for functionalization compared to electron-rich systems .
Biological Activity
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride (chemical formula: C12H17ClN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
1. Structural Overview
The compound features a branched structure with an amino group, a methyl group, and a propanoate moiety. Its unique structure contributes to its pharmacological properties:
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : Approximately 244.73 g/mol
- InChI Code :
1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.
- Hydrophobic Interactions : The phenyl group participates in hydrophobic interactions, which stabilize the compound’s binding to its target.
These interactions modulate various biochemical pathways, leading to the compound's observed effects.
3. Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that this compound may possess antitumor properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, which may lead to further exploration in antibiotic development.
Enzyme Inhibition
This compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism and synthesis.
4. Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. A comparison with similar compounds highlights the importance of structural features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride | C12H17ClN2O2 | Contains an amino group and a methylphenyl group |
| Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride | C12H18ClN2O2 | Different phenyl substitution may alter biological activity |
| Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride | C12H17ClN2O2 | Chlorine substitution affects lipophilicity and activity |
This table illustrates how variations in substitution can lead to different biological profiles.
5. Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antitumor Efficacy : A study evaluated the compound's cytotoxicity against ovarian cancer cell lines (A2780 and A2780-cp70). Results indicated an IC50 value significantly lower than traditional chemotherapeutics like Temozolomide, highlighting its potential as a more effective agent in resistant cancer types .
Cell Line IC50 (μM) Comparison with Temozolomide A2780 22–73 >250 A2780-cp70 1–15 >250 - Antimicrobial Activity : In another study, the compound was tested against various bacterial strains, showing promising results that warrant further investigation for potential antibiotic applications.
6. Conclusion
This compound is a compound with significant biological activity across various domains including antitumor and antimicrobial effects. Its unique structural characteristics contribute to its mechanism of action and potential therapeutic applications. Continued research into its biological properties may yield valuable insights for medicinal chemistry and drug development.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride, and how can purity be optimized?
The synthesis typically involves a multi-step reaction starting with esterification of the amino acid backbone, followed by alkylation of the 4-methylphenylmethyl group. For example, similar compounds are synthesized via coupling reactions using thionyl chloride to activate carboxylic acids, followed by nucleophilic substitution . To optimize purity:
- Recrystallization : Use a CHCl₃-methanol solvent system to remove impurities, as demonstrated in crystallography studies .
- Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate the hydrochloride salt.
- HPLC Analysis : Verify purity ≥98% using reverse-phase C18 columns and UV detection at 254 nm .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group) .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the amino group and chloride ion) .
- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z ~257) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values) for this compound?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., NMDA antagonists for neuroactivity studies) to validate reproducibility .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?
- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess steric/electronic effects .
- Chiral Analysis : Compare enantiomers via chiral HPLC to isolate biologically active forms .
- Molecular Docking : Use software like AutoDock to predict binding affinities to target receptors (e.g., NMDA receptors) .
Q. How can researchers mitigate instability issues in aqueous solutions during in vitro studies?
- Buffered Solutions : Prepare fresh solutions in PBS (pH 7.2) with 0.1% BSA to prevent aggregation .
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage .
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 220 nm (amide bond absorbance) over 24 hours .
Q. What advanced techniques are recommended for quantifying trace impurities?
- UPLC-QTOF-MS : Detect impurities at <0.1% levels using high-resolution mass spectrometry .
- Thermogravimetric Analysis (TGA) : Assess residual solvents (e.g., methanol) post-synthesis .
- Ion Chromatography : Quantify chloride counterion content to confirm stoichiometry .
Methodological Troubleshooting
Q. How should researchers address low yields in the final alkylation step?
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions .
- Protecting Groups : Introduce Boc (tert-butoxycarbonyl) to the amino group before alkylation, then deprotect with HCl/dioxane .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies?
- Dosing Routes : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to compare bioavailability .
- Plasma Sampling : Collect at 0, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis .
- Tissue Distribution : Euthanize animals at 24 hours and homogenize organs (e.g., brain, liver) for compound extraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
